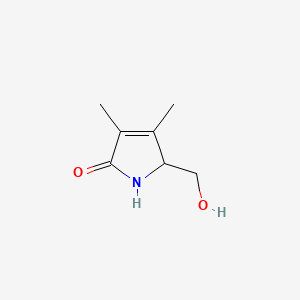
NICKEL ARSENIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel Arsenide, also known as Nickeline or Niccolite, is a mineral primarily consisting of nickel arsenide (NiAs). The naturally-occurring mineral contains roughly 43.9% nickel and 56.1% arsenic by mass . Small quantities of sulfur, iron, and cobalt are usually present, and sometimes the arsenic is largely replaced by antimony .
Synthesis Analysis
Nickel Arsenide can be prepared by the direct combination of the elements . A study describes the synthesis and structure of quaternary transition-metal cyanamides, which crystallize in layered structures, reflecting low-symmetry modifications of the hierarchical [NiAs]-type structure .Molecular Structure Analysis
Nickel Arsenide has a type of ionic crystal structure where the anions have a distorted hexagonal close-packed arrangement with the cations occupying the octahedral holes . Each type of ion has a coordination number of 6 .Chemical Reactions Analysis
In the roasting process of Niccolite, the arsenic-containing phase was optimized through changing the contents of oxygen, additive S, and additive FeS in the system to achieve efficient separation of arsenic . The thermodynamic results showed that in direct roasting, the product contained ferric arsenate which immobilized arsenic in the solid phase .Physical And Chemical Properties Analysis
Nickel Arsenide has moderate hardness and density . Its atomic structure allows it to be trivalent or pentavalent, leading to its classification as a metalloid in the periodic classification of the elements .Wissenschaftliche Forschungsanwendungen
Catalysis : Nickel arsenide is an effective catalyst for hydrogenation of diolefins to the corresponding olefin. A study by Johnson, Nowack, & Tabler (1972) found that precipitated nickel arsenate on alumina, when reduced to nickel arsenide, showed high activity and selectivity in this process, especially with the presence of a catalyst modifier like carbon monoxide.
Chemical and Electronic Properties : The study of nickel compounds, including nickel arsenide, in various oxidation states, is crucial for applications in metallurgy, magnetism, biology, and chemical transformations. A review by Lin & Power (2017) highlights the diverse structures, reactivity, and magnetic behavior of Ni(i) complexes, indicating the significance of nickel arsenide in current nickel chemistry research.
Environmental and Health Effects : Nickel compounds, including nickel arsenide, are linked to lung cancer and other health effects, possibly due to their influence on gene expression. Zhou et al. (2009) show that nickel, chromate, and arsenite treatments affect histone tail modifications, which might lead to cellular transformation and carcinogenicity.
Extraction and Processing : Research by Meshram, Abhilash, & Pandey (2018) discusses various processes for extracting nickel from primary and secondary resources, including nickel arsenide. This review provides insights into the complexities and technologies involved in nickel extraction.
Electrocatalysis : The study by Gong et al. (2013) highlights the application of nickel diselenide, a compound related to nickel arsenide, in dye-sensitized solar cells, suggesting a potential role for nickel arsenide in similar electrocatalytic applications.
Magnetism and Spintronics : Mudd (2010) discusses the importance of nickel in various industries, including its use in spintronics due to its magnetic properties. Nickel arsenide's unique characteristics may contribute to developments in this field.
Optoelectronics and Photonics : The review by Taeño, Maestre, & Cremades (2021) on nickel oxide micro and nanostructures suggests potential applications for nickel arsenide in optical and optoelectronic devices, given its related properties.
Safety and Hazards
Zukünftige Richtungen
The future directions of Nickel Arsenide research could involve finding efficient ways of separating arsenic during the roasting process of Niccolite . This could provide a novel technique for nickel extraction in the industry . Another direction could involve the synthesis and characterization of quaternary transition-metal cyanamides .
Eigenschaften
InChI |
InChI=1S/As2.Ni/c1-2; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZQKJKDQZNVJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni].[As]=[As] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2Ni |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.537 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91886304 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














